Benzyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate
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Overview
Description
Benzyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate is an organic compound that features a benzyl ester linked to a pyridine ring substituted with bromine and difluoroacetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromopyridin-2-ylmethanol and benzyl 2,2-difluoroacetate.
Esterification Reaction: The 6-bromopyridin-2-ylmethanol is reacted with benzyl 2,2-difluoroacetate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: 6-bromopyridin-2-ylmethanol and 2,2-difluoroacetic acid.
Oxidation: Pyridine derivatives with additional functional groups such as carboxylic acids or ketones.
Scientific Research Applications
Benzyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Industrial Chemistry: The compound can be employed in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The bromine and difluoroacetate groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, resulting in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromopyridin-2-ylmethanol
- 2-Bromo-6-methylpyridine
- 2,6-Bis(bromomethyl)pyridine
Uniqueness
Benzyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate is unique due to the presence of both bromine and difluoroacetate groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
benzyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO2/c15-12-8-4-7-11(18-12)14(16,17)13(19)20-9-10-5-2-1-3-6-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXTWKNZUWLXRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C2=NC(=CC=C2)Br)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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